molecular formula C25H25Cl2N5O B611986 MK-2206 dihydrochloride CAS No. 1032350-13-2

MK-2206 dihydrochloride

カタログ番号 B611986
CAS番号: 1032350-13-2
分子量: 409.48483
InChIキー: AVWUIYMDWOYEFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-2206 dihydrochloride is a potent and selective allosteric inhibitor of Akt1, Akt2, and Akt3 . It requires the Pleckstrin homology domain for its activity . It has been reported to inhibit the proliferation of cancer cell lines when used synergistically with cytotoxic agents .


Molecular Structure Analysis

The molecular formula of MK-2206 dihydrochloride is C25H21N5O.2HCl . The InChI Key is HWUHTJIKQZZBRA-UHFFFAOYSA-N . The molecular weight is 480.39 .


Chemical Reactions Analysis

MK-2206 dihydrochloride inhibits auto-phosphorylation of both Akt T308 and S473 . It also prevents Akt-mediated phosphorylation of downstream signaling molecules, including TSC2, PRAS40, and ribosomal S6 proteins .

科学的研究の応用

Treatment of Acute Myeloid Leukemia (AML)

MK-2206 has been shown to induce apoptosis of AML cells and enhance the cytotoxicity of cytarabine . It suppresses the anti-apoptotic Bcl-2 family member, myeloid cell leukemia-1 (Mcl-1), which is closely associated with decreased glycogen synthase kinase 3β (GSK3β) phosphorylation at Ser9 . This leads to GSK3β activation and Mcl-1 suppression, suggesting that MK-2206 acts through a GSK3β-mediated, proteasome-dependent protein degradation .

Combination Therapy with Cytarabine

MK-2206 has been found to enhance the cytotoxic efficacy of cytarabine in leukemia cell lines . The combination of MK-2206 with cytarabine could potentially improve treatment outcomes for leukemia patients .

Inhibition of Akt1, Akt2, and Akt3

MK-2206 is a potent and selective allosteric inhibitor of Akt1, Akt2, and Akt3 . The IC50 values are 5 nM, 12 nM, and 65 nM for Akt1, Akt2, and Akt3, respectively . It requires the Pleckstrin homology domain for its activity and exhibits no inhibitory activity in a panel of 250 tested protein kinases .

Cancer Cell Growth Inhibition

MK-2206 has been shown to induce growth inhibition of different cancer cell lines . The IC50 values are in the range of 3.4 and 28.6 μmol/L .

Combination Therapy with Erlotinib

MK-2206 synergistically inhibits cell proliferation of human lung and breast cancer cells in combination with Erlotinib . It suppresses both the Ras/Erk and PI 3-K pathways in vitro and in vivo .

Blockage of IL-22 - Akt Signaling Pathway

MK-2206 can be used to block the IL-22 - Akt signaling pathway for studying paneth cell differentiation . This could potentially provide insights into the role of this pathway in intestinal homeostasis and disease.

作用機序

Target of Action

MK-2206 dihydrochloride, also known as MK-2206 2HCl, is a highly selective allosteric inhibitor of all three Akt isoforms: Akt1, Akt2, and Akt3 . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

MK-2206 binds to Akt in an ATP-independent manner, leading to a change in its conformation. This prevents Akt from being activated by upstream signals . Specifically, MK-2206 inhibits the phosphorylation of Thr308 and Ser473 of Akt , which are critical for its activation .

Biochemical Pathways

The primary biochemical pathway affected by MK-2206 is the PI3K/Akt/mTOR signaling pathway . This pathway is often hyperactivated in various types of cancer, leading to increased cell survival, proliferation, and resistance to apoptosis . By inhibiting Akt, MK-2206 suppresses this pathway, thereby inhibiting cell proliferation and inducing apoptosis .

Result of Action

The inhibition of Akt by MK-2206 leads to a variety of cellular effects. It has been reported to induce G1-phase cell cycle arrest and apoptosis in leukemia cells . In addition, it has been shown to strongly reduce the migration of certain glioblastoma cells .

Action Environment

The action of MK-2206 can be influenced by various environmental factors. For instance, it has been suggested that due to an aberrant activation of mTOR in response to Akt inhibition in PTEN mutated cells, the therapeutic window needs to be carefully defined, or a combination of Akt and mTOR inhibitors should be considered . Furthermore, MK-2206 has been shown to enhance the sensitivity to rapamycin via reactive oxygen species .

Safety and Hazards

MK-2206 dihydrochloride may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

将来の方向性

MK-2206 dihydrochloride has been investigated for its potential in treating various types of cancer . It has been suggested that MK-2206 dihydrochloride should be tested in clinical trials as a potential treatment for COVID-19 . Furthermore, MK-2206 dihydrochloride has been shown to alleviate renal fibrosis by suppressing the Akt/mTOR signaling pathway .

特性

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O.2ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUHTJIKQZZBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032350-13-2
Record name MK-2206 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032350132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34I3E28IO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。